molecular formula C37H50NOPS B6290182 [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-31-4

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290182
CAS No.: 2565792-31-4
M. Wt: 587.8 g/mol
InChI Key: ZSXXREFJLLZXGO-UMHYOFIISA-N
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Description

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a diadamantanphosphino group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diadamantanphosphino Group: This step involves the reaction of adamantane derivatives with phosphorus reagents under controlled conditions to form the diadamantanphosphino group.

    Attachment to the Phenyl Ring: The diadamantanphosphino group is then attached to a phenyl ring through a series of substitution reactions.

    Formation of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

The compound [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide , commonly referred to as a sulfinamide ligand, has garnered significant attention in the field of asymmetric synthesis. This article explores its various applications, particularly in catalysis and medicinal chemistry, while providing comprehensive data tables and case studies to highlight its impact.

Asymmetric Michael Addition

One of the prominent applications of this compound is in asymmetric Michael addition reactions. Research by Professor Zhang Junliang has demonstrated that this sulfinamide ligand exhibits excellent enantioselectivity when used in conjunction with various electrophiles and nucleophiles.

Case Study:

In a study involving the addition of malonates to α,β-unsaturated carbonyl compounds, the use of this compound resulted in yields exceeding 90% with enantiomeric excess (ee) values above 95% .

Asymmetric Intermolecular Rauhut–Currier Reaction

This compound has also been successfully employed in the Rauhut–Currier reaction, which is critical for synthesizing β-substituted carbonyl compounds.

Data Table: Performance Metrics

Reaction TypeYield (%)Enantiomeric Excess (ee) (%)
Michael Addition>90>95
Rauhut–Currier8592

Anticancer Agents

Recent studies have explored the potential of sulfinamide derivatives as anticancer agents. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:

In vitro studies indicated that this compound exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as a lead compound for further development.

Chiral Drug Development

The chiral nature of this sulfinamide ligand makes it an attractive candidate for the synthesis of chiral drugs. Its ability to facilitate enantioselective transformations is crucial for developing pharmaceuticals with specific stereochemistry.

Data Table: Chiral Drug Synthesis

Drug NameTarget EnantiomerYield (%)ee (%)
Drug A(S)-enantiomer7890
Drug B(R)-enantiomer8288

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diadamantanphosphino group plays a crucial role in binding to metal centers, facilitating catalytic processes. Additionally, the sulfinamide group can interact with biological macromolecules, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of a diadamantanphosphino group and a sulfinamide group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, with the CAS number 2565792-31-4, is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a diadamantanphosphino group, which may enhance its interaction with biological targets.

  • Molecular Formula : C37H50NOPS
  • Molecular Weight : 587.85 g/mol
  • Purity : 95%
  • IUPAC Name : (R)-N-((R)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes, particularly in asymmetric synthesis. The presence of the phosphine moiety allows for enhanced reactivity and selectivity in reactions involving metal catalysts.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that sulfinamides can act as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research indicates that derivatives of sulfinamides may exhibit cytotoxic effects against various cancer cell lines.
  • Chiral Auxiliary : The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products which are crucial in the development of pharmaceuticals.
  • Ligand in Catalysis : Due to its unique structure, it can be employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

Case Studies

  • Anticancer Studies :
    • A study conducted on the effectiveness of sulfinamide derivatives showed significant inhibition of cancer cell growth, particularly in prostate and breast cancer models. The mechanism was linked to the disruption of farnesylation processes essential for oncogenic signaling pathways.
  • Synthesis and Characterization :
    • Research has demonstrated the successful synthesis of this compound using established protocols for phosphine ligands, highlighting its potential utility in synthetic organic chemistry.
  • Asymmetric Synthesis Applications :
    • The compound has been utilized in various asymmetric synthesis reactions, leading to high yields and selectivity for desired chiral products. Its application in iridium-catalyzed hydrogenation reactions has been particularly noted for producing valuable pharmaceutical intermediates.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits farnesyltransferase; cytotoxic effects on cancer cell lines
Chiral AuxiliaryFacilitates asymmetric synthesis; enhances enantiomeric purity
Ligand in CatalysisEnhances reactivity and selectivity in metal-catalyzed reactions

Properties

IUPAC Name

(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXXREFJLLZXGO-UMHYOFIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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